H-Gly-D-trp-OH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

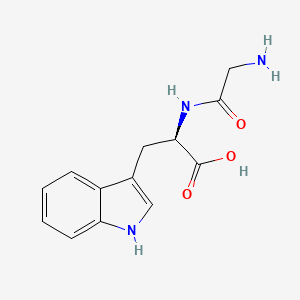

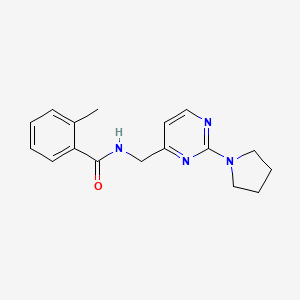

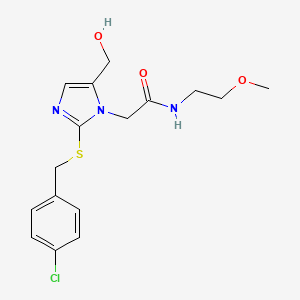

“H-Gly-D-trp-OH” is a synthetic compound with the molecular weight of 261.28 and the chemical formula C₁₃H₁₅N₃O₃ . It is known to form nanotubes .

Synthesis Analysis

The synthesis of peptides like “H-Gly-D-trp-OH” often involves the use of protection strategies for certain amino and carboxyl groups. The peptide bond formation is achieved through methods such as mixed anhydride and azide methods .

Chemical Reactions Analysis

Tryptophan (Trp) in peptides can undergo various reactions. For instance, exposure to light can lead to the conversion of Trp to glycine (Gly) or glycine hydroperoxide (GlyOOH), which can be reduced to hydroxyglycine and undergo subsequent cleavage .

Physical And Chemical Properties Analysis

“H-Gly-D-trp-OH” has a molecular weight of 261.28 and a chemical formula of C₁₃H₁₅N₃O₃ . It has a density of 1.383 g/cm³ and a boiling point of 621.8ºC at 760 mmHg .

科学研究应用

构象研究和反应动力学

- H-Gly-D-trp-OH,作为Gly和Ala残基的一部分,已经对其与羟基自由基(•OH)的反应动力学进行了研究。这些研究对于理解肽和蛋白质的展开机制至关重要,而这些机制在阿尔茨海默病等疾病中很重要(Owen et al., 2012)。

气相碎裂

- 低能电子对色氨酸(H-Gly-D-trp-OH的组分)的碎裂进行了检验。这项研究提供了对辐射与生物系统相互作用期间发生的分子过程的见解(Abdoul-Carime et al., 2005)。

光动力治疗应用

- H-Gly-D-trp-OH衍生物已对其在光动力治疗(PDT)中的应用进行了研究,特别关注它们产生自由基和单线态氧的能力,这对于治疗效果至关重要(Zeng et al., 2007)。

光谱研究

- 含有H-Gly-D-trp-OH的肽的构象已使用光谱方法进行了广泛的研究。这些研究提供了对这些肽的结构和相互作用的详细见解,对于理解它们的生物学功能至关重要(Huenig & Kleinermanns, 2004)。

稳定性和折叠研究

- H-Gly-D-trp-OH在分离肽的稳定性和折叠结构中的作用已得到研究。这些研究对于理解由氢键和静电相互作用等因素决定的肽的内在性质至关重要(Bakker et al., 2005)。

分子动力学和化学反应

- 据报道,与H-Gly-D-trp-OH密切相关的二肽模板的对映选择性合成,提供了对分子结构和作为β-转角模拟物的潜在应用的见解(Esser et al., 2009)。

未来方向

While specific future directions for “H-Gly-D-trp-OH” are not mentioned in the retrieved data, peptides in general are of significant interest in various fields including medicine, biochemistry, and materials science. Their potential applications range from therapeutic agents to building blocks for nanostructures .

作用机制

Target of Action

H-Gly-D-trp-OH is a dipeptide . Dipeptides are known to have various targets depending on their specific sequence and structure . .

Mode of Action

Dipeptides in general can interact with their targets in various ways, such as binding to receptors or enzymes, modulating their activity .

Biochemical Pathways

It’s known that tryptophan, one of the amino acids in this dipeptide, is involved in several metabolic pathways, including the kynurenine, 5-hydroxytryptamine, and indole pathways . These pathways regulate various physiological functions, including inflammation, metabolism, immune responses, and neurological function .

Pharmacokinetics

Dipeptides are generally well-absorbed in the gut and can be delivered to the circulation .

Result of Action

Dipeptides can have various effects depending on their specific sequence and structure .

属性

IUPAC Name |

(2R)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O3/c14-6-12(17)16-11(13(18)19)5-8-7-15-10-4-2-1-3-9(8)10/h1-4,7,11,15H,5-6,14H2,(H,16,17)(H,18,19)/t11-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJHCSUXXECOXOY-LLVKDONJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@H](C(=O)O)NC(=O)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Gly-D-trp-OH | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Amino-4-(4-fluorophenyl)-6-(4-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2465515.png)

![1-[(4-bromophenyl)sulfonyl]-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine](/img/structure/B2465517.png)

![4-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-3-buten-2-one](/img/structure/B2465519.png)

![N-(4-fluoro-2-methylphenyl)-2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2465524.png)

![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)cyclopropanecarboxamide](/img/structure/B2465536.png)